molecular formula C8H4F3IN2 B581129 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1261365-97-2

4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B581129
CAS No.: 1261365-97-2
M. Wt: 312.034
InChI Key: GYRRXQBOUNXNLU-UHFFFAOYSA-N
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Description

“4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that is part of the trifluoromethylpyridine (TFMP) family . TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure . The SMILES string for a similar compound, 2-Iodo-5-trifluoromethyl-pyridine, is FC(F)(F)c1ccc(I)nc1 .


Chemical Reactions Analysis

The reactivity profile of a similar compound, 4-Iodo-2-(trifluoromethyl)pyridine, indicates that it could be cleanly deprotonated by LIDA in tetrahydrofuran at –75 °C .


Physical And Chemical Properties Analysis

Trifluoromethylpyridine (TFMP) and its derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Structural Characterization

One of the primary applications of 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is in the synthesis and structural characterization of novel compounds. Researchers have developed methodologies for generating various derivatives and complexes, leveraging the unique reactivity of the iodine and trifluoromethyl groups. For instance, the interaction of similar trifluoromethyl-pyridine compounds with iodine has been explored, leading to the formation of complexes with detailed structural insights obtained through X-ray diffraction analyses (Chernov'yants et al., 2011). Such studies underscore the compound's role in advancing understanding of molecular interactions and crystal structures.

Development of Bioactive Compounds

The compound also serves as a building block for the synthesis of bioactive molecules. Research in this area aims at developing novel compounds that could have therapeutic applications. For example, the creation of pyrrolyl-pyridine heterocyclic compounds has shown significant promise, with some derivatives exhibiting anticancer activity. This highlights the potential of this compound derivatives in the discovery and development of new anticancer agents (Mallisetty et al., 2023).

Novel Synthetic Routes and Chemical Transformations

In addition to its applications in drug discovery, this compound facilitates the exploration of novel synthetic routes and chemical transformations. Researchers have utilized it to develop efficient synthetic pathways for creating a variety of heterocyclic compounds, demonstrating its versatility as a synthetic intermediate. These studies not only expand the chemical toolbox available to organic chemists but also lead to the discovery of new molecules with potential industrial, biological, and medicinal properties (Khlebnikov et al., 2018).

Environmental and Green Chemistry Applications

The use of this compound in synthetic chemistry also extends to environmental and green chemistry applications. Researchers have developed eco-friendly and highly efficient synthetic methods that minimize the use of hazardous solvents and reduce waste, aligning with the principles of green chemistry. These advancements underscore the role of such compounds in promoting sustainable chemical practices (Khaksar & Gholami, 2014).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

4-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IN2/c9-8(10,11)5-3-14-7-4(6(5)12)1-2-13-7/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRRXQBOUNXNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679129
Record name 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-97-2
Record name 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1261365-97-2
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